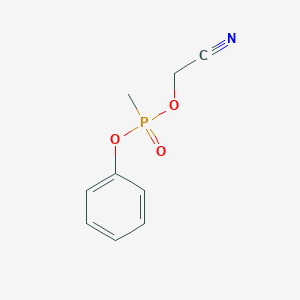
Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a propyl group, a phenylmethanesulfonyl group, and a hydrazine carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of phenylmethanesulfonyl chloride with propyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the hydrazine moiety under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethanesulfonylhydrazine: Lacks the propyl group but shares similar chemical properties.
Propylhydrazinecarboxylate: Lacks the phenylmethanesulfonyl group but has similar reactivity.
Sulfonylhydrazine derivatives: A broad class of compounds with varying substituents on the hydrazine and sulfonyl groups.
Uniqueness
Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate is unique due to the combination of its propyl, phenylmethanesulfonyl, and hydrazine carboxylate moieties. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Propiedades
Número CAS |
58358-89-7 |
|---|---|
Fórmula molecular |
C11H16N2O4S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
propyl N-(benzylsulfonylamino)carbamate |
InChI |
InChI=1S/C11H16N2O4S/c1-2-8-17-11(14)12-13-18(15,16)9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,12,14) |
Clave InChI |
WPGMTDGQJBLGIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NNS(=O)(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)


![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)





![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)
